Dithiothreitol
Overview
Description
Dithiothreitol (DTT) is an organosulfur compound with the formula (CH(OH)CH2SH)2 . It is a colorless compound classified as a dithiol and a diol . DTT is also known as Cleland’s reagent, named after W. Wallace Cleland . It is commonly used in its racemic form .
Synthesis Analysis
DTT was introduced by Cleland in 1963 as a dithiol molecule, 1,4-dimercaptobutane-2,3-diol, which can cyclize when oxidized . It was synthesized using a straightforward procedure .
Molecular Structure Analysis
DTT has a chemical formula of C4H10O2S2 . Its structure in the reduced form consists of two thiol groups attached to a four-carbon sugar, threose .
Chemical Reactions Analysis
DTT is a strong reducing agent with a redox potential of -0.33 V at pH 7 . It reduces disulfide bonds through two sequential thiol-disulfide exchange reactions . Once oxidized, DTT forms a stable six-membered ring with an internal disulfide bond .
Physical and Chemical Properties Analysis
DTT is a white solid with a melting point of 42 to 43 °C and a boiling point of 125 to 130 °C at 2 mmHg . It is soluble in water . The molar mass of DTT is 154.253 g/mol .
Scientific Research Applications
DTT is extensively used in experiences involving proteins or peptides. It protects sulfhydryl groups from oxidation and reduces disulfide bonds between cysteines. It's also employed in studying disulfide exchange reactions of protein disulfides (Lopes de Almeida & Saldanha, 2010).
DTT plays a role in cellular mechanisms such as vesiculation, cell morphology, and signal transduction pathways. It has been observed to trigger changes in the normal discoid shape of erythrocytes following metabolic depletion (Lopes de Almeida & Saldanha, 2010).
It has been used to improve the visibility of the F body in human Y-bearing spermatozoa by decondensing the nuclear chromatin before staining (Hegde, Shastry, & Rao, 1978).
In the treatment of diseases like cystinosis or conditions resulting from ion or metal toxicity, DTT has shown potential. It can remove cystine from cystinotic fibroblasts and has been administered intravenously to a patient with cystinosis (Goldman, Scriver, Aaron, & Pinsky, 1970).
DTT has been found to potentiate contractile responses of the rabbit colon and guinea‐pig ileum to histamine, suggesting its influence on histamine receptors (Glover, 1979).
It has applications in cell biology and biochemistry, such as the development of fluorescent probes for monitoring DTT in living systems. This is important for studying DTT's safety and toxicity (Wang et al., 2018).
DTT is effective in inducing liquefaction of nonliquefied semen in vitro, impacting seminal viscosity, motility, and sperm morphology. This has implications in fertility research (Gonzalez-Estrella, Coney, Ostash, & Karabinus, 1994).
It is also used in protein equalization technology to identify biomarkers for diseases such as bladder cancer. DTT-based protein equalization has been shown to be a promising methodology in cancer research (Araújo et al., 2018).
DTT is involved in radiobiological research, affecting cysteine levels in cells and impacting models of radiosensitivity and the effects of thiol radioprotectors (Dennis, Stratford, Wardman, & Watfa, 1989).
DTT's ability to reduce disulfide bonds has been used to measure the oxidative potential of particulate matter, linking to the adverse health effects of particulate matter (Charrier & Anastasio, 2012).
Mechanism of Action
Safety and Hazards
DTT is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . It is harmful if swallowed . Protective measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
Properties
IUPAC Name |
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLVAABSRFDPM-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316708 | |
Record name | L-Dithiothreitol | |
Source | EPA DSSTox | |
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Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | 1,4-Dithiothreitol | |
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Record name | 1,4-Dithiothreitol | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |
Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |
Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Oxidized form: <2.5% (absorbance at 283nm) | |
Record name | 1,4-Dithiothreitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from ether, Solid | |
CAS No. |
16096-97-2, 3483-12-3 | |
Record name | L-Dithiothreitol | |
Source | CAS Common Chemistry | |
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Record name | 1,4-Dithiothreitol | |
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Record name | 1,4-Dithiothreitol | |
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Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |
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Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |
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Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |
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Record name | DITHIOTHREITOL | |
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Record name | 1,4-Dithiothreitol | |
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Melting Point |
42-43 °C, 42.50 °C. @ 760.00 mm Hg | |
Record name | 1,4-Dithiothreitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,4-Dithiothreitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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